Ergolide

Vue d'ensemble

Description

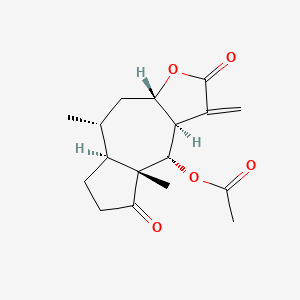

Ergolide: est une lactone sesquiterpénique isolée des fleurs séchées de Inula Britannica. Elle est connue pour ses activités biologiques, notamment sa capacité à inhiber l'expression de la synthase d'oxyde nitrique inductible et de la cyclo-oxygénase-2 dans les macrophages par l'inactivation du NF-κB .

Applications De Recherche Scientifique

Ergolide has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of sesquiterpene lactones and their reactivity.

Biology: Investigated for its effects on cellular processes, particularly its role in inhibiting NF-κB activity.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.

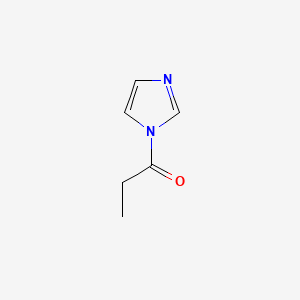

Mécanisme D'action

Target of Action

Ergolide, a sesquiterpene lactone isolated from the flowers of Inula species , primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in inflammation and immune responses. This compound also acts on dopamine D2 and D3, alpha2- and alpha1-adrenergic, and 5-hydroxytryptamine (5-HT) receptors .

Mode of Action

This compound exerts its effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway . This pathway regulates the expression of iNOS and COX-2, among other genes involved in inflammation and immune responses. This compound suppresses the DNA binding activity of NF-κB and the nuclear translocation of the NF-κB p65 subunit, leading to the inhibition of NF-κB-dependent gene transcription .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting this pathway, this compound suppresses the expression of iNOS and COX-2, thereby modulating inflammatory and immune responses. Additionally, this compound-mediated protein kinase Cα (PKCα) inhibition is involved in the reduction of NF-κB activation .

Pharmacokinetics

It is known that the compound has a significant dose-dependent effect on cell survival in vitro .

Result of Action

This compound has been shown to have significant anti-cancer properties. It reduces cell survival/viability in metastatic uveal melanoma (MUM) cells both in vitro and in vivo . Proteome profiling of this compound-treated cells identified changes in the expression of numerous proteins, suggesting that this compound has broad effects at the molecular and cellular levels .

Safety and Hazards

Ergolide should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and chemical impermeable gloves when handling this compound . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

Analyse Biochimique

Biochemical Properties

Ergolide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the expression of heme oxygenase 1 (HMOX1) and growth/differentiation factor 15 (GDF15), which are involved in cellular stress responses and differentiation . Additionally, this compound affects the proteasomal pathway, altering the expression of proteins such as BRCA2 and CDKN1A Interacting Protein (BCCIP) and Chitinase Domain Containing 1 (CHID1) .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to reduce the survival and viability of metastatic uveal melanoma cells in vitro and in vivo . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to a dose-dependent reduction in cell proliferation and survival . In zebrafish xenograft models, this compound treatment resulted in a significant regression of primary xenograft fluorescence, indicating its potential to inhibit tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Proteome profiling of this compound-treated cells identified numerous proteins whose expression was significantly altered, including those involved in the proteasomal pathway . The compound’s ability to modulate the expression of HMOX1 and GDF15 further underscores its impact on cellular stress responses and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound treatment leads to a dose-dependent reduction in cell colony proliferation over a period of 96 hours . Additionally, proteome profiling at different time points (4 and 24 hours) revealed significant changes in protein expression, indicating the temporal dynamics of this compound’s effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In zebrafish xenograft models, treatment with 2.5 µM this compound resulted in a significant regression of primary xenograft fluorescence . Higher doses of this compound have been associated with increased anti-proliferative effects, while lower doses may have a more moderate impact on cell survival and viability

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s impact on metabolic flux and metabolite levels has been studied through proteome profiling, which identified numerous proteins involved in the proteasomal pathway . This compound’s modulation of HMOX1 and GDF15 expression further highlights its role in cellular stress responses and differentiation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function . In zebrafish xenograft models, this compound treatment led to significant changes in primary xenograft fluorescence, indicating its distribution within the tumor microenvironment .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Proteome profiling of this compound-treated cells revealed significant changes in the expression of proteins involved in the proteasomal pathway, suggesting its localization within cellular compartments associated with protein degradation .

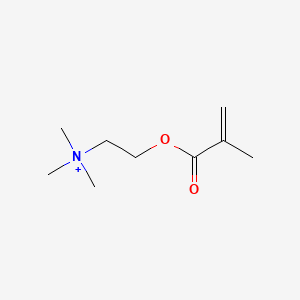

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'ergolide peut être synthétisé par diverses voies de synthèse organique. Une méthode courante implique la cyclisation de précurseurs appropriés en conditions acides ou basiques. Les étapes et les conditions spécifiques peuvent varier, mais impliquent généralement :

Matières premières : Des précurseurs tels que des alcools ou des aldéhydes sesquiterpéniques.

Cyclisation : Utilisation de catalyseurs acides ou basiques pour induire la cyclisation.

Purification : Techniques telles que la chromatographie pour isoler le composé pur.

Méthodes de production industrielle

La production industrielle d'this compound implique souvent l'extraction à partir de sources naturelles, en particulier les fleurs séchées de Inula Britannica. Le processus comprend :

Extraction : Utilisation de solvants comme l'éthanol ou le méthanol pour extraire le composé de la matière végétale.

Concentration : Évaporer le solvant pour concentrer l'extrait.

Purification : Purification supplémentaire à l'aide de techniques telles que la chromatographie sur colonne pour obtenir de l'this compound de haute pureté.

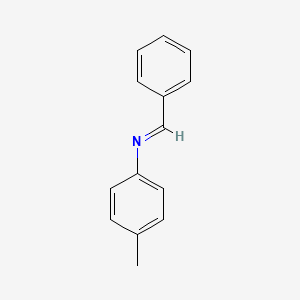

Analyse Des Réactions Chimiques

Types de réactions

L'ergolide subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses formes réduites.

Substitution : Diverses réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule d'this compound.

Réactifs et conditions courants

Oxydation : Des réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en conditions acides.

Réduction : Des réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄).

Substitution : Les conditions varient en fonction de la substitution souhaitée, mais les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'this compound, chacun ayant potentiellement des activités biologiques différentes.

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études sur les lactones sesquiterpéniques et leur réactivité.

Biologie : Étudié pour ses effets sur les processus cellulaires, en particulier son rôle dans l'inhibition de l'activité du NF-κB.

Médecine : Exploré pour ses effets thérapeutiques potentiels, y compris les propriétés anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans le contrôle qualité.

Mécanisme d'action

L'this compound exerce ses effets principalement par l'inactivation du NF-κB, un facteur de transcription clé impliqué dans les réponses inflammatoires. En inhibant le NF-κB, l'this compound réduit l'expression de la synthase d'oxyde nitrique inductible et de la cyclo-oxygénase-2, ce qui entraîne une diminution de la production de médiateurs inflammatoires .

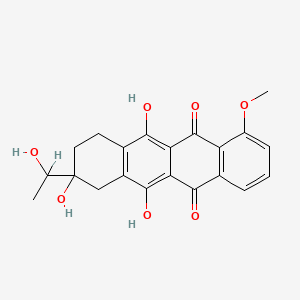

Comparaison Avec Des Composés Similaires

Composés similaires

Parthénolide : Une autre lactone sesquiterpénique ayant une activité inhibitrice du NF-κB similaire.

Costunolide : Connu pour ses propriétés anti-inflammatoires et anticancéreuses.

Artemisinine : Une lactone sesquiterpénique ayant une activité antimalarienne.

Unicité de l'ergolide

L'this compound est unique en raison de sa structure moléculaire spécifique et de sa puissante inhibition du NF-κB, ce qui en fait un composé précieux pour la recherche sur les maladies inflammatoires et les applications thérapeutiques potentielles.

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !

Propriétés

IUPAC Name |

[(3aS,5R,5aS,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h8,11-12,14-15H,2,5-7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDZXDWMCKMXFF-MMLVVLEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970353 | |

| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54999-07-4 | |

| Record name | Ergolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54999-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054999074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

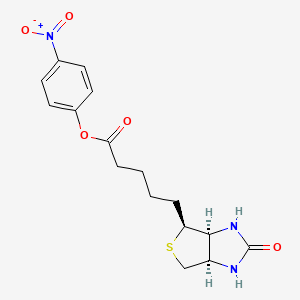

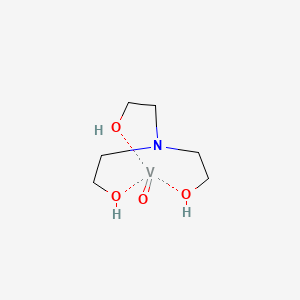

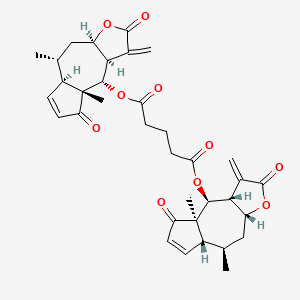

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[[4-methyl-5-[(4-nitrophenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1196703.png)

![(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(dimethylamino)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1196708.png)